Chlorotrimethylsilane

Catalog No.
S595392
CAS No.
75-77-4
M.F
C3H9ClSi
(CH3)3SiCl
C3H9ClSi
M. Wt
108.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotrimethylsilane

CAS Number

75-77-4

Product Name

Chlorotrimethylsilane

IUPAC Name

chloro(trimethyl)silane

Molecular Formula

C3H9ClSi
(CH3)3SiCl
C3H9ClSi

Molecular Weight

108.64 g/mol

InChI

InChI=1S/C3H9ClSi/c1-5(2,3)4/h1-3H3

InChI Key

IJOOHPMOJXWVHK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)Cl

solubility

Decomposes (NTP, 1992)
Sol in benzene, ether, perchloroethylene
Solubility in water: reaction

Synonyms

KA 31; KA 31 (silane); LS 260; Monochlorotrimethylsilane; Monochlorotrimethylsilicon; NSC 15750; TMCS; TSL 8031; Trimethylchlorosilane; Trimethylsilane Chloride; Trimethylsilicon Chloride; Trimethylsilyl Chloride; TMS-Cl; TMSCl

Canonical SMILES

C[Si](C)(C)Cl

The exact mass of the compound Chlorotrimethylsilane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (ntp, 1992)sol in benzene, ether, perchloroethylenesolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15750. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. It belongs to the ontological category of silyl chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorotrimethylsilane (CAS 75-77-4), commonly abbreviated as TMSCl, is a foundational silylating agent and Lewis acid widely procured for the protection of alcohols, amines, and carboxylic acids, as well as the synthesis of silyl enol ethers. As a highly volatile liquid (bp ~57 °C), it offers strong processability and is easily removed from reaction mixtures via distillation or evaporation. In industrial and laboratory workflows, TMSCl serves as the benchmark reagent for installing the trimethylsilyl (TMS) group. While it generates hydrogen chloride (HCl) as a byproduct—necessitating the use of stoichiometric amine bases such as triethylamine or imidazole—its high atom economy, cost-effectiveness, and predictable reactivity make it a standard selection for transient protection strategies and precursor manufacturing (e.g., hexamethyldisilazane synthesis) [1].

Substituting TMSCl with other silyl chlorides (like TBSCl or TIPSCl) or alternative TMS donors (like TMSOTf or HMDS) fundamentally alters reaction kinetics, chemoselectivity, and downstream processing. Replacing TMSCl with the bulkier TBSCl shifts the protection strategy from transient to permanent, requiring dedicated, often expensive deprotection steps (e.g., TBAF) instead of mild hydrolytic workups. Conversely, substituting TMSCl with TMSOTf drastically increases Lewis acidity and reactivity, which can lead to unwanted side reactions, over-silylation, and the generation of highly corrosive triflic acid instead of easily neutralized HCl. Furthermore, while HMDS offers a cleaner byproduct profile (ammonia gas), its intrinsic reactivity is too low for many hindered substrates without the catalytic addition of TMSCl itself. Therefore, procurement must strictly match the steric and electronic profile of the silylating agent to the specific synthetic workflow[1].

Chemoselectivity and Reactivity Control in Alcohol Protection

While Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is approximately 10^4 to 10^5 times more reactive than TMSCl, this extreme reactivity often compromises selectivity. In competitive silylation assays, TMSCl demonstrates higher chemoselectivity, favoring primary over secondary alcohols with selectivity ratios up to 140:1 under standard basic conditions. In contrast, TMSOTf exhibits significantly lower selectivity and can lead to over-silylation or unwanted side reactions. Furthermore, TMSCl provides a more controlled reaction environment, generating HCl that is easily managed with standard amine bases, whereas TMSOTf generates highly corrosive triflic acid [1].

Evidence DimensionPrimary vs. Secondary Alcohol Selectivity Ratio
Target Compound DataUp to 140:1 selectivity (TMSCl)
Comparator Or BaselineSignificantly lower selectivity, prone to over-silylation (TMSOTf)
Quantified DifferenceTMSCl provides highly controlled chemoselectivity, whereas TMSOTf sacrifices selectivity for absolute reaction speed.
ConditionsCompetitive silylation of primary vs. secondary alcohols in the presence of amine bases.

Buyers requiring precise, selective protection of specific functional groups without risking over-reaction should procure TMSCl over the more aggressive triflate.

Deprotection Kinetics for Transient Protection Strategies

The primary procurement advantage of TMSCl over bulkier analogs like tert-Butyldimethylsilyl chloride (TBSCl) lies in the lability of the resulting silyl ether. Because the TMS group lacks the bulky tert-butyl moiety, TMS ethers are cleaved >10^4 times faster than TBS ethers under mild acidic conditions (e.g., dilute HCl or acetic acid). This allows TMSCl to be used for transient protection—temporarily masking a functional group during a specific transformation and subsequently removing it during a standard aqueous workup, entirely bypassing the need for dedicated deprotection reagents like TBAF [1].

Evidence DimensionRelative Deprotection Rate (Acidic Conditions)
Target Compound Data>10^4 relative cleavage rate (TMS ether)
Comparator Or Baseline1x relative cleavage rate (TBS ether)
Quantified DifferenceTMS ethers cleave at least 10,000 times faster than TBS ethers under mild acidic hydrolysis.
ConditionsAcidic hydrolysis of silyl ethers (e.g., dilute HCl or acetic acid).

TMSCl is the targeted choice for workflows requiring temporary, easily reversible protection that avoids adding costly and time-consuming deprotection steps.

Catalytic Activation of HMDS in Bulk Silylations

Hexamethyldisilazane (HMDS) is frequently selected at scale because it generates ammonia gas rather than solid amine hydrochloride salts. However, HMDS alone suffers from sluggish kinetics, especially with sterically hindered substrates. The addition of catalytic amounts of TMSCl (typically 1-10 mol%) to HMDS fundamentally alters the reaction rate. TMSCl rapidly silylates the substrate, generating HCl, which immediately reacts with HMDS to form NH3 and regenerate TMSCl. This synergistic cycle allows the reaction to proceed quantitatively at lower temperatures (e.g., 50 °C) while maintaining the favorable byproduct profile of HMDS [1].

Evidence DimensionSilylation Kinetics and Yield
Target Compound DataRapid, quantitative silylation at 50 °C (HMDS + 10 mol% TMSCl)
Comparator Or BaselineSluggish, incomplete reaction (HMDS alone)
Quantified DifferenceAdding catalytic TMSCl enables complete silylation under milder conditions where HMDS alone fails or requires extreme heat.
ConditionsSilylation of complex polyols/polysaccharides at 50 °C in DMSO.

Industrial buyers using HMDS should co-procure TMSCl as a catalytic activator to drastically reduce reaction times and energy costs.

Transient Protection in Multi-Step Organic Synthesis

Because TMS ethers are cleaved >10^4 times faster than TBS ethers, TMSCl is heavily utilized to temporarily mask hydroxyl or amine groups during the formation of reactive intermediates (e.g., organolithium or Grignard reagents). The TMS group cleanly falls off during standard mildly acidic aqueous workups, eliminating the need for a separate deprotection step [1].

Catalytic Activator for HMDS-Mediated Industrial Silylations

In large-scale manufacturing where solid salt byproducts are undesirable, HMDS is used to generate volatile ammonia. However, TMSCl is critically required as a catalytic activator (often at 1-10 mol%) to accelerate the inherently sluggish HMDS. The TMSCl rapidly silylates the target and generates HCl, which HMDS consumes to regenerate the active TMSCl, optimizing both kinetics and byproduct management [2].

Chemoselective Silylation of Complex Polyols

In pharmaceutical synthesis and carbohydrate chemistry, distinguishing between primary and secondary alcohols is critical. TMSCl is selected over highly reactive alternatives like TMSOTf because it offers higher chemoselectivity (up to 140:1 for primary over secondary alcohols), preventing over-silylation and ensuring high yields of the desired mono-protected intermediates[3].

Physical Description

Trimethylchlorosilane appears as a colorless fuming liquid with a pungent odor. Boiling point 135° F, Flash point -18°F. Density 0.854 g / cm3. The vapor and liquid may cause burns. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless liquid

Boiling Point

135 °F at 760 mm Hg (EPA, 1998)
60.0 °C
57 °C

Flash Point

0 °F (EPA, 1998)
-18 °F (-28 °C) (Closed cup)
0 °F (Open cup)
-27 °C

Vapor Density

3.7 (EPA, 1998) (Relative to Air)
3.75 (Air=1)
Relative vapor density (air = 1): 3.8

Density

0.854 at 77 °F (EPA, 1998)
0.854 AT 25 °C/25 °C
Relative density (water = 1): 0.85

Odor

SHARP, HYDROCHLORIC ACID-LIKE ODOR; ACRID.

Melting Point

-72 °F (EPA, 1998)
-40.0 °C
-40 °C
-58 °C

UNII

62UO4690X6

GHS Hazard Statements

Aggregated GHS information provided by 2446 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2446 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 2445 of 2446 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (94.07%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (96.85%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.51%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (94.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (86.71%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

608 mm Hg at 68 °F ; 40 mm Hg at 11.5° F; 100 mm Hg at 42.8° F (NTP, 1992)
233.67 mmHg
234 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 26.7

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

75-77-4
20395-57-7

Associated Chemicals

Hexamethyldisiloxane;107-46-0
Trimethylsilanol;1066-40-6

Wikipedia

Trimethylchlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

By Grignard reaction of silicon tetrachloride and methylmagnesium chloride.
REACTION OF SILICON METAL WITH METHYL CHLORIDE AT ELEVATED TEMP USING COPPER CATALYST & SEPARATION FROM RESULTING MIXED METHYLCHLOROSILANES BY FRACTIONAL CRYSTALLIZATION.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Transportation equipment manufacturing
Silane, chlorotrimethyl-: ACTIVE
The high reactivity means it must be manufactured, stored, and used in airtight specialized installations. The entire production is used for the manufacture of organosilicic derivatives, mainly polysiloxanes ...
Antimony trichloride-catalyzed chlorination of the silane to chlorotrimethylsilane in absence of diluent was explosive at 100 °C, but controllable at below 30 °C.

Storage Conditions

Storage temperature; ambient.
Venting: pressure-vacuum
Fireproof. Separated from other compounds, food and feedstuffs. Cool. Dry. Well closed.

Dates

Last modified: 08-15-2023

Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry

Cassandra Guérette, Pascal Lemoine, Pedro Ramirez, Pedro A Segura
PMID: 34233247   DOI: 10.1016/j.chroma.2021.462352

Abstract

A method based on gas chromatography coupled with electron ionization mass spectrometry employing N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane as derivatization agent was developed to quantify short-chain carboxylic acids (C
-C
) in hospital wastewater treated by wet air oxidation, an advanced oxidation process. Extraction from water and derivatization of volatile and semi-volatile short chain carboxylic acids were optimized and validated and limits of quantification (LOQ = 0.049 mg L
-4.15 mg L
), repeatability (RSD = 1.7-12.8%), recovery (31-119%) and trueness (relative bias = -19.0-3.4%) were acceptable. The validated method was successfully applied to monitor the concentration of organic acids formed after wet air oxidation of water samples. Results showed that the method described herein allowed to identify 38% and up to 46% of the final chemical oxygen demand's composition after wet air oxidation of acetaminophen spiked in deionised water and hospital wastewater samples, respectively. The developed method also allowed to perform qualitative non-targeted analysis in hospital wastewater samples after treatment. Results demonstrated that glycerol, methenamine, and benzoic acid were also present in the samples and their presence was confirmed with reference standards.


Determination of twenty pharmaceutical contaminants in soil using ultrasound-assisted extraction with gas chromatography-mass spectrometric detection

Jolanta Kumirska, Paulina Łukaszewicz, Magda Caban, Natalia Migowska, Alina Plenis, Anna Białk-Bielińska, Małgorzata Czerwicka, Fei Qi, Stepnowski Piotr
PMID: 31154184   DOI: 10.1016/j.chemosphere.2019.05.164

Abstract

In this paper, an analytical method for the simultaneous determination of twenty pharmaceuticals (eight non-steroidal anti-inflammatory drugs, five oestrogenic hormones, two antiepileptic drugs, two β-blockers, and three antidepressants) in soils was developed. The optimal method included ultrasound-assisted extraction, a clean-up step on a silica gel column, derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) in pyridine and ethyl acetate (2:1:1, v/v/v) for 30 min at 60 °C, and determination by gas chromatography-mass spectrometry working in the selected ion monitoring mode. This affords good resolution, high sensitivity and reproducibility, and freedom from interferences even from complex matrices such as soils. The method detection limits ranged from 0.3 to 1.7 ng g
, the intra-day precision represented as RSDs ranged from 1.1 to 10.0%, and the intra-day accuracy from 81.3 to 119.7%. The absolute recoveries of the target compounds were above 80%, except for valproic acid and diethylstilbestrol. The developed method was successfully applied in the analysis of the target compounds in soils collected in Poland. Among the 20 pharmaceuticals, 12 compounds were detected at least once in the soils. The determination of antiepileptic drugs, β-blockers, and antidepressants was also performed for the first time.


Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane

Tomohiro Takaishi, Minoru Izumi, Ryo Ota, Chieri Inoue, Hiromasa Kiyota, Koichi Fukase
PMID: 30428223   DOI:

Abstract

TMSCI works as an acid catalyst precursor for selective esterification of L-aspartic and L-glutamic acids in the presence of primary, secondary and tertiary alcohols. Although excess TMSCI was required for the completion of esterification, the resulting alkyl TMS ether could be azeotropically removed by simple evaporation with alcohol.


A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry

Diana Cosovanu, Montserrat Llovera, Gemma Villorbina, Ramon Canela-Garayoa, Jordi Eras
PMID: 33547979   DOI: 10.1007/s11306-021-01771-w

Abstract

The metabolomic profile is an essential tool for understanding the physiological processes of biological samples and their changes. In addition, it makes it possible to find new substances with industrial applications or use as drugs. As GC-MS is a very common tool for obtaining the metabolomic profile, a simple and fast method for sample preparation is required.
The aim of this research was to develop a direct derivatization method for GC-MS to simplify the sample preparation process and apply it to a wide range of samples for non-targeted metabolomic analysis purposes.
One pot combined esterification of carboxylic acids with methanol and silylation of the hydroxyl groups was achieved using a molar excess of chlorotrimethylsilane with respect to methanol in the presence of pyridine.
The metabolome profile obtained from different samples, such as bilberry and cherry cuticles, olive leaves, P. aeruginosa and E. coli bacteria, A. niger fungi and human sebum from the ceruminous gland, shows that the procedure allows the identification of a wide variety of metabolites. Aliphatic fatty acids, hydroxyfatty acids, phenolic and other aromatic compounds, fatty alcohols, fatty aldehydes dimethylacetals, hydrocarbons, terpenoids, sterols and carbohydrates were identified at different MSI levels using their mass spectra.
The metabolomic profile of different biological samples can be easily obtained by GC-MS using an efficient simultaneous esterification-silylation reaction. The derivatization method can be carried out in a short time in the same injection vial with a small amount of reagents.


Chlorotrimethylsilane promoted one-flask heterocyclic synthesis of 1,2,4-triazoles from nitrilimines: Modeling studies and bioactivity evaluation of LH-21 and Rimonabant analogues

Shuo-En Tsai, Sin-Min Li, Ching-Chun Tseng, Cheng-Yen Chung, Yu-Hui Zeng, Chun Chieh Lin, Mao-Tsu Fuh, Li-Chan Yang, Ya-Chen Yang, Fung-Fuh Wong
PMID: 33002729   DOI: 10.1016/j.bioorg.2020.104299

Abstract

An efficient one-flask cascade method for synthesis of the multi-substituted 1,2,4-triazoles via chlorotrimethylsilane as a promoter was developed. Firstly, nitrilimines were transformed to hydrazonamides as intermediate in high yield by treatment with commercially available hexamethyldisilazane. Subsequently, the mixture was added with corresponding acyl chloride and heated in the presence of pyridine to give the corresponding multi-substituted 1,2,4-triazoles via chlorotrimethylsilane promoted heterocyclization reaction. The utility of method was demonstrated to synthesize CB
ligands including Rimonabant analogue 4c and LH-21 3 for modeling study. All synthesized compounds were subjected to the cAMP functional assay of CB
/CB
receptor. Especially, compound 4g enhanced the reversal of cAMP reduction by CP59440 than LH-21 and Rimonabant analogue in CHO-hCB
cells. In addition, the docking results showed compound 4g fits the best position with CB
receptor. However, the ability to penetrate brain-blood barrier of compound 4g is similar with Rimonabant in MDCK-mdr1 permeability assay, which might cause CNS side effect. This study still provides the basis for further development of a potent and specific CB
antagonist.


A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging

Michał Szkop, Beata Kliszcz, Andrzej A Kasprzak
PMID: 29572128   DOI: 10.1016/j.ab.2018.03.020

Abstract

We describe a simple and reproducible protocol for the preparation of microscope glass slides for in vitro motility assays that use total internal reflection fluorescence microscopy. The developed method utilizes trimethylchlorosilane (TMCS) as a silanizing reagent, which in the presence of imidazole as a catalyst and under optimized conditions enables reproducible preparation of high-quality hydrophobic glass surfaces. This method presents a simplification and improvement in reproducibility over the commonly applied protocol utilizing dichlorodimethylsilane (DDS) as a silanizing agent. We demonstrate the applicability of the new method by performing the analysis of the interactions of a molecular motor, kinesin-1 with microtubules.


Facile synthesis of reduced graphene oxide/trimethyl chlorosilane-coated cellulose nanofibres aerogel for oil absorption

Zhaoyang Xu, Huan Zhou, Xiangdong Jiang, Jianyu Li, Fang Huang
PMID: 29155391   DOI: 10.1049/iet-nbt.2017.0063

Abstract

A hydrophobic and oleophilic trimethyl chlorosilane/reduced graphene oxide-coated cellulose nanofibres (TMCS/rGO/CNFs) aerogel with a three-dimensional structure was fabricated through a facile dip-coating process. The prepared aerogel exhibited several advantageous properties for absorption and expulsion of oils from water surfaces, such as a high specific surface area, low density (6.78 mg/cm
) and good porosity (99.12%). In addition, the TMCS/rGO/CNFs aerogel demonstrated good absorption capacities up to 39 times its own weight over a short time (1.5 min) for a broad range of oils. This research suggests that practical application of TMCS/rGO/CNFs aerogel in the cleanup of an oil spill is feasible.


Evaluation of multistep derivatization methods for identification and quantification of oxygenated species in organic aerosol

Rosa M Flores, Paul V Doskey
PMID: 26427323   DOI: 10.1016/j.chroma.2015.09.041

Abstract

Two, 3-step methods for derivatizing mono- and multi-functional species with carbonyl (CO), carboxylic acid (-COOH), and alcohol (-OH) moieties were compared and optimized. In Method 1, the CO, -COOH, and -OH moieties were converted (1) to methyloximes (R-CN-OCH3) with O-methylhydroxylamine hydrochloride (MHA), (2) to methyl esters (OC-R-OCH3) with (trimethylsilyl)diazomethane in methanol (TMSD/MeOH), and (3) to trimethylsilyl ethers [R-OSi(CH3)3] with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS), respectively. Steps 1 and 3 of both methods were identical; however, in Step 2 of Method 2, -COOH moieties were derivatized with 10% (v/v) boron trifluoride (BF3) in MeOH or n-butanol (n-BuOH). The BF3/MeOH and BF3/n-BuOH were ineffective at converting species with more than 2-OH moieties. Average standard deviations for derivatization of 36 model compounds by the 3-step methods using TMSD/MeOH and BF3/(MeOH) were 7.4 and 14.8%, respectively. Average derivatization efficiencies for Methods 1 and 2 were 88.0 and 114%, respectively. Despite the lower average derivatization efficiency of Method 1, distinct advantages included a greater certainty of derivatization yield for the entire suite of mono- and multi-functional species and fewer processing steps for sequential derivatization. Detection limits for Method 1 using GC×GC-ToF-MS were 0.3-54pgm(-3). Approximately 100 oxygenated organic species were identified and quantified in aerosol filtered from 39m(3) of air in an urban location. Levels of species were 0.013-17ngm(-3) and were nearly all above the Method 1 limit of detection.


Determination of nine hydroxylated polybrominated diphenyl ethers in water by precolumn derivatization-gas chromatography-mass spectrometry

Boqu Yu, Ruirui Zhang, Pengyan Liu, Yajing Zhang, Yanna Zhang, Yang Bai
PMID: 26454789   DOI: 10.1016/j.chroma.2015.09.081

Abstract

Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), acting as emerging endocrine disruptors, have aroused more and more concern recently. Produced from natural source or metabolism of PBDEs, OH-PBDEs are more toxic than their parent compounds. However, few analytical methods are available for sensitive determination of these compounds especially in water. In this study, a method of determination of nine OH-PBDEs in lake, reservoir, river and sewage treatment plant effluent was established using N,O-bis (trimethylsilyl) trifluoroacetamide (BSTFA) as derivatization reagent combined with gas chromatography-mass spectrometry (GC-MS). Optimal extraction solvent and derivatization factors such as the amount of BSTFA, time, temperature and dissolution solvent were determined experimentally. After extracted by hexane-dichloromethane (1:1, v/v), extracts were evaporated to almost dry, then BSTFA was added to the residue and heated at 90°C for 30min. The remains were dried under a stream of nitrogen and redissolved in hexane. The solution was separated in DB-35MS column, then determined by GC-MS in selected ion mode and full scan monitoring mode, and quantified by external standard method. The working curves were obtained using sample matrix in order to eliminate the matrix interference. Linear range was from 0.02μgL(-1) to 30μgL(-1). Limits of detection and quantification ranged from 0.0039μgL(-1) to 0.0220μgL(-1) and 0.0130μgL(-1) to 0.0733μgL(-1), respectively. Two different spiked levels were measured with 5 parallel tests for each level. The results indicated that the relative standard deviations were less than 14.08%. The method has been applied to lake water, reservoir water, river water and sewage treatment plant effluent. Five OH-PBDEs including 2'-OH-BDE3, 3'-OH-BDE7, 2'-OH-BDE28, 4'-OH-BDE17 and 5'-OH-BDE99 were detected in all the samples collected in Baoding, China. This method is simple, high sensitive, and suitable for simultaneous determination of nine OH-PBDEs in different environmental water.


Modified Gas Chromatographic Method to Determine Monoacylglycerol and Diacylglycerol Contents in Edible Fats and Oils

Chiemi Satou, Hirofumi Goto, Yuya Yamazaki, Katsuyoshi Saitou, Shoji Matsumoto, Ou Takahashi, Yosuke Miyazaki, Keiichi Ikuta, Yosuke Yajima
PMID: 28515375   DOI: 10.5650/jos.ess16143

Abstract

Monoacylglycerol (MAG) and diacylglycerol (DAG) are minor components of edible fats and oils, and they relate to the quality of these foods. The AOCS official method Cd 11b-91 has been used to determine MAG and DAG contents in fats and oils. There are, however, difficulties in the determination of MAG and DAG using this analytical procedure. Therefore, we improved this method by modifying the trimethylsilyl derivatization procedure and replacing the internal standard (IS) material. In our modified method, TMS-HT (mixture of hexamethyldisilazane and trimethylchlorosilane) was used for derivatization of MAG and DAG, which was followed by liquid-liquid extraction with water and n-hexane solution containing the IS, tricaprin. Using the modified method, we demonstrated superior repeatability in comparison with that of the AOCS method by reducing procedural difficulties. The relative standard deviation of distearin peak areas was 1.8% or 2.9% in the modified method, while it was 5.6% in the AOCS method. In addition, capillary columns, such as DB-1ht and DB-5ht could be used in this method.


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